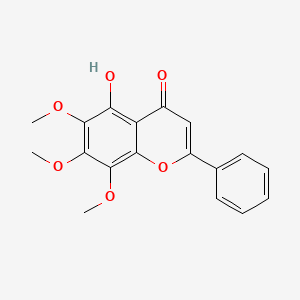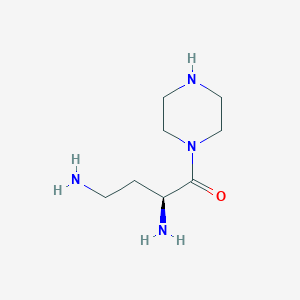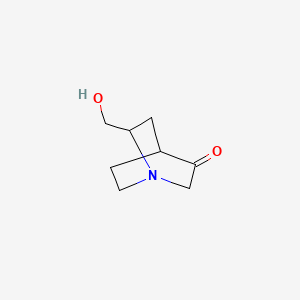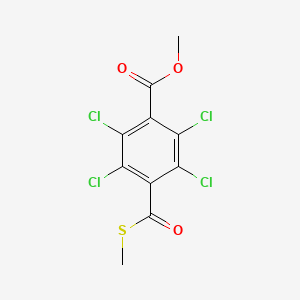
tricopper;4H-chromene;diarsorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricopper;4H-chromene;diarsorate is a complex compound that combines the properties of copper, chromene, and arsenate. The 4H-chromene moiety is a bicyclic oxygenated heterocyclic compound known for its biological activities, including anticonvulsant, anti-HIV, antimicrobial, and anti-cancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-chromene derivatives typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate (Cs2CO3). This reaction yields functionalized 4H-chromene derivatives with excellent diastereoselectivity . Another method involves the use of a chiral Ni(II)–bis(oxazoline) complex and p-toluenesulfonic acid (p-TSOH) to form enantioenriched 4H-chromenes from ortho-quinone methides and dicarbonyls .
Industrial Production Methods
Industrial production of 4H-chromene derivatives may involve scalable multicomponent reactions (MCRs) using robust and green catalysts like CSA@g-C3N4. This method applies a condensation reaction of salicylaldehyde, thiophenol, and malononitrile, followed by purification .
Analyse Chemischer Reaktionen
Types of Reactions
Tricopper;4H-chromene;diarsorate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert chromene derivatives into dihydrochromenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tricopper;4H-chromene;diarsorate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of tricopper;4H-chromene;diarsorate involves its interaction with molecular targets such as tubulin, leading to apoptosis in cancer cells . The copper and arsenate components may enhance its reactivity and binding affinity to biological targets, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-chromene: Another chromene derivative with similar biological activities.
4H-chromene derivatives: Various functionalized 4H-chromenes with different substituents.
Quinone methides: Reactive intermediates used in the synthesis of chromene derivatives.
Uniqueness
Its ability to induce apoptosis via interaction with tubulin sets it apart from other chromene derivatives .
Eigenschaften
Molekularformel |
C9H8As2Cu3O9 |
|---|---|
Molekulargewicht |
600.63 g/mol |
IUPAC-Name |
tricopper;4H-chromene;diarsorate |
InChI |
InChI=1S/C9H8O.2AsH3O4.3Cu/c1-2-6-9-8(4-1)5-3-7-10-9;2*2-1(3,4)5;;;/h1-4,6-7H,5H2;2*(H3,2,3,4,5);;;/q;;;3*+2/p-6 |
InChI-Schlüssel |
WEVPYSPIJXRRQP-UHFFFAOYSA-H |
Kanonische SMILES |
C1C=COC2=CC=CC=C21.[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)





![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)

